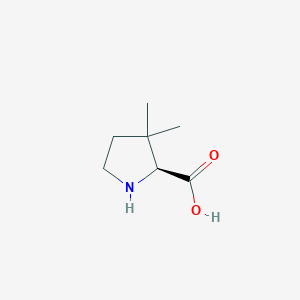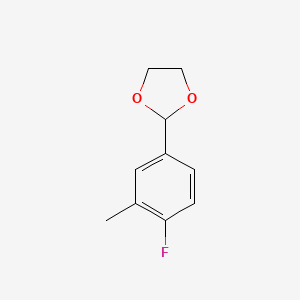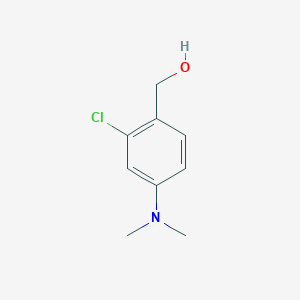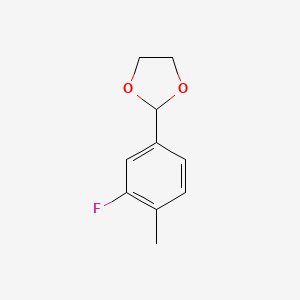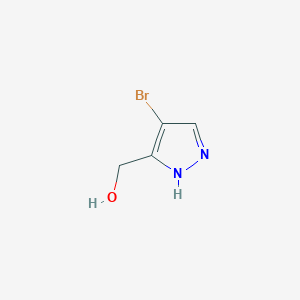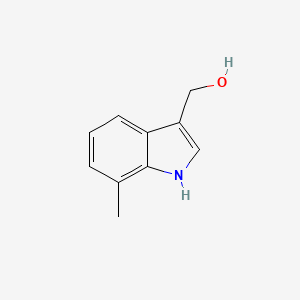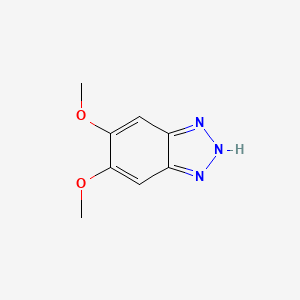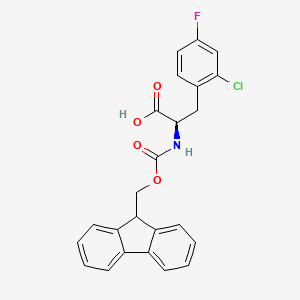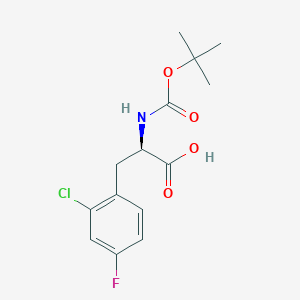
Boc-D-2-Chloro-4-fluorophenylalanine (Boc-D-Phe(2-Cl,4-F)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-2-Chloro-4-fluorophenylalanine (Boc-D-Phe(2-Cl,4-F)-OH) is an amino acid derivative used in the synthesis of peptides and proteins. It is a versatile building block in peptide synthesis, and has a wide range of applications in biochemistry and biotechnology. Boc-D-Phe(2-Cl,4-F)-OH is a useful reagent in peptide synthesis and has been used in a variety of scientific and medical research applications.
Mecanismo De Acción
The mechanism of action of Boc-D-Phe(2-Cl,4-F)-OH is not fully understood. However, it is believed that the 2-chloro-4-fluorobenzoyl group enhances the reactivity of the phenylalanine residue, which allows it to be used as a substrate for enzymatic studies. In addition, the fluorine atom in the molecule may increase the affinity of the molecule for proteins, which may be beneficial for its use in peptide synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Boc-D-Phe(2-Cl,4-F)-OH are not well-studied. However, it is believed that the presence of a 2-chloro-4-fluorobenzoyl group may increase the reactivity of the phenylalanine residue, which may lead to increased enzymatic activity. In addition, the presence of the fluorine atom may increase the affinity of the molecule for proteins, which may be beneficial for its use in peptide synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Boc-D-Phe(2-Cl,4-F)-OH in lab experiments include its versatility as a building block in peptide synthesis, its ability to react with proteins, and its ability to be used as a substrate for enzymatic studies. The main limitation of Boc-D-Phe(2-Cl,4-F)-OH is its lack of water solubility, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential future directions of Boc-D-Phe(2-Cl,4-F)-OH include further research into its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into its mechanism of action and its ability to interact with proteins may lead to new applications in peptide synthesis. Finally, further research into its solubility and its ability to be used in different types of experiments may lead to new and improved methods of using Boc-D-Phe(2-Cl,4-F)-OH in lab experiments.
Métodos De Síntesis
Boc-D-Phe(2-Cl,4-F)-OH is synthesized by the reaction of D-phenylalanine with 2-chloro-4-fluorobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The final product is a white crystalline solid.
Aplicaciones Científicas De Investigación
Boc-D-Phe(2-Cl,4-F)-OH has been used in a variety of scientific and medical research applications. It has been used as a building block in peptide synthesis, and as a substrate for enzymatic studies. It has also been used as a substrate for the study of enzyme kinetics and to study the effects of small molecules on protein structure and function. In addition, it has been used to study the effects of small molecules on cell signaling pathways and to study the effects of peptides on cellular processes.
Propiedades
IUPAC Name |
(2R)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYNQNKMZDVET-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)


